molecular formula C10H9ClN2 B1599578 1-(4-(Chloromethyl)phenyl)-1H-imidazole CAS No. 789445-30-3

1-(4-(Chloromethyl)phenyl)-1H-imidazole

Cat. No. B1599578
M. Wt: 192.64 g/mol
InChI Key: DJAJKNDOAPELFN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “1-(4-(Chloromethyl)phenyl)-1H-imidazole” derivatives involves condensing 2-chloromethyl-1H-benzimidazole with different aromatic amines and heterocycles . Vinyl sulfones have been known for their synthetic utility in organic chemistry, easily participating in 1,4-addition reactions and cycloaddition reactions .


Molecular Structure Analysis

The molecular structure of “1-(4-(Chloromethyl)phenyl)-1H-imidazole” is characterized by an imidazole ring attached to a phenyl ring via a chloromethyl group . The empirical formula is C10H9ClN2, and the molecular weight is 192.64 .


Chemical Reactions Analysis

The chemical reactions involving “1-(4-(Chloromethyl)phenyl)-1H-imidazole” are characterized by initial addition of the nucleophile (hydroxide ion or water) to the aromatic ring, followed by loss of a halide anion from the negatively charged intermediate . This two-step mechanism is characterized by initial addition of the nucleophile to the aromatic ring, followed by loss of a halide anion from the negatively charged intermediate .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(4-(Chloromethyl)phenyl)-1H-imidazole” include its solid form and a molecular weight of 192.64 . Its SMILES string is ClCC1=CC=C(C=C1)N2N=CC=C2 and its InChI is 1S/C10H9ClN2/c11-8-9-2-4-10(5-3-9)13-7-1-6-12-13/h1-7H,8H2 .

Scientific Research Applications

Photophysical and Electrochemical Properties

  • Phenyl-imidazole-based ligands, similar to 1-(4-(Chloromethyl)phenyl)-1H-imidazole, have been utilized in cyclometalated iridium complexes, influencing their photophysical and electrochemical properties. These properties are modifiable by altering the substitution pattern on the ligands (Baranoff et al., 2011).

Thermochemical Properties

  • The vapor pressures and standard enthalpies of vaporization of various 1-(R-phenyl)-1H-imidazoles, including derivatives of 1-(4-(Chloromethyl)phenyl)-1H-imidazole, have been measured, providing valuable data for their practical applications in different fields (Emel’yanenko et al., 2017).

Antimicrobial Applications

  • Novel imidazole derivatives, which include compounds structurally related to 1-(4-(Chloromethyl)phenyl)-1H-imidazole, have been synthesized and demonstrated potent antimicrobial properties, highlighting their potential in clinical medicine (Narwal et al., 2012).

Corrosion Inhibition

  • Imidazole-based molecules, akin to 1-(4-(Chloromethyl)phenyl)-1H-imidazole, have been studied for their corrosion inhibition efficiency in acidic mediums, particularly for carbon steel. These findings are significant for industrial applications involving metal preservation (Costa et al., 2021).

Antifungal and Anticancer Agents

  • Certain 1H-imidazole derivatives have been explored for their potential as antifungal and anticancer agents. This research demonstrates the versatility of these compounds in therapeutic applications (Ogata et al., 1983), (Romagnoli et al., 2016).

Safety And Hazards

The safety data sheet for a similar compound, “Chloromethyl phenyl sulfone”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Future research directions could involve the development of novel catalytic methods for nucleophilic substitutions . This would enable more versatile and sustainable approaches for transformations involving “1-(4-(Chloromethyl)phenyl)-1H-imidazole” and similar compounds .

properties

IUPAC Name

1-[4-(chloromethyl)phenyl]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2/c11-7-9-1-3-10(4-2-9)13-6-5-12-8-13/h1-6,8H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJAJKNDOAPELFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCl)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10427683
Record name 1-(4-(Chloromethyl)phenyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(Chloromethyl)phenyl)-1H-imidazole

CAS RN

789445-30-3
Record name 1-(4-(Chloromethyl)phenyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
TS Dexheimer, AS Rosenthal, DK Luci… - Journal of medicinal …, 2014 - ACS Publications
Deregulation of ubiquitin conjugation or deconjugation has been implicated in the pathogenesis of many human diseases including cancer. The deubiquitinating enzyme USP1 (…
Number of citations: 59 pubs.acs.org
E Specker, R Wesolowski, A Schütz… - Journal of Medicinal …, 2023 - ACS Publications
Tryptophan hydroxylases catalyze the first and rate-limiting step in the biosynthesis of serotonin, a well-known neurotransmitter that plays an important role in multiple physiological …
Number of citations: 5 pubs.acs.org

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